2-(3-methoxyphenyl)-N-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-14-9-5-6-12(10-14)11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCLRIJBGJUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl N Phenylacetamide
Synthetic Routes to the Core 2-(3-methoxyphenyl)-N-phenylacetamide Structure
The formation of the central amide bond in this compound can be achieved through several established synthetic methodologies. These approaches primarily involve the coupling of a 3-methoxyphenylacetic acid precursor with aniline (B41778) or the reaction of a reactive intermediate with the appropriate amine.
Amidation Reactions of Precursors
Direct amidation of carboxylic acids with amines represents a straightforward and widely utilized method for the synthesis of amides, including this compound. This transformation typically requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.
A variety of coupling reagents have been developed to promote this reaction under mild conditions, minimizing side reactions and preserving sensitive functional groups. uni-kiel.deiris-biotech.de Common examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance efficiency and suppress racemization. uni-kiel.de
The general scheme for the synthesis of this compound via direct amidation is depicted below:
Scheme 1: General Synthesis via Amidation

In this reaction, 3-methoxyphenylacetic acid is treated with aniline in the presence of a suitable coupling reagent and a base in an appropriate solvent.
Research has demonstrated the successful amidation of various phenylacetic acid derivatives with anilines. For instance, the direct amidation of 4-methoxyphenylacetic acid with benzylamine (B48309) has been reported to proceed in high yield. rsc.org Similarly, the amidation of aniline and its derivatives with acetic acid has been shown to be favored by electron-donating groups on the aniline ring. researchgate.net These findings suggest that the synthesis of the target compound from 3-methoxyphenylacetic acid and aniline is a viable and efficient route.
The choice of solvent and base can significantly influence the reaction outcome. Common solvents for amidation reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The selection of the base, often a non-nucleophilic amine such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process.
Below is a table summarizing various coupling reagents that can be employed for this synthetic transformation:
| Coupling Reagent | Additive (Optional) | Typical Solvent | Base (Optional) |
| DCC | HOBt, HOAt | DCM, DMF | TEA, DIPEA |
| EDC | HOBt, HOAt | DCM, Water | TEA, DIPEA |
| HATU | - | DMF | DIPEA |
| PyBOP | - | DMF | DIPEA |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | - | THF, Ethyl Acetate (B1210297) | K₂CO₃, TEA |
This table is generated based on common laboratory practices and findings from various sources. uni-kiel.deiris-biotech.deresearchgate.net
Strategies Involving Chloroacetyl Chloride Intermediates
An alternative and widely employed strategy for the synthesis of phenylacetamide derivatives involves the use of chloroacetyl chloride as a reactive intermediate. This method typically proceeds in a two-step sequence. First, aniline or a substituted aniline is acylated with chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate. This is then followed by a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable nucleophile.
For the synthesis of this compound, this would involve a more complex pathway where the 3-methoxyphenyl (B12655295) group is introduced in a subsequent step. A more direct approach within this strategy involves the reaction of a suitable precursor with 2-chloro-N-phenylacetamide. For example, a chalcone (B49325) derived from 4-hydroxybenzaldehyde (B117250) can be reacted with 2-chloro-N-(4-methoxyphenyl)acetamide to introduce the acetamide (B32628) moiety. nih.gov
The synthesis of the key intermediate, 2-chloro-N-phenylacetamide, is generally achieved by reacting aniline with chloroacetyl chloride in the presence of a base, such as sodium acetate in glacial acetic acid or triethylamine in an inert solvent. rjptonline.org
Scheme 2: Synthesis of 2-Chloro-N-phenylacetamide Intermediate

Aniline reacts with chloroacetyl chloride in the presence of a base to yield the chloroacetamide intermediate.
This intermediate can then be used in subsequent reactions to build the final this compound structure.
Alternative Synthetic Pathways to Phenylacetamide Derivatives
Beyond the classical amidation and acyl chloride-based methods, other synthetic strategies have been developed for the formation of N-arylacetamides. One such novel approach involves the amination of aryltriazenes with acetonitrile (B52724). arabjchem.org This metal-free method allows for the synthesis of various N-arylacetamides under mild conditions. In this reaction, the aryltriazene serves as the aryl precursor, acetonitrile acts as the nitrogen and acetyl source, and water provides the oxygen atom for the amide carbonyl. arabjchem.org
The reaction is promoted by a Brønsted acidic ionic liquid, which can often be recycled and reused. arabjchem.org While this method has been demonstrated for the synthesis of N-(4-methoxyphenyl)acetamide, its application for the synthesis of 2-substituted N-phenylacetamides would require further investigation and adaptation of the starting materials. arabjchem.org
Derivatization Strategies and Analogue Synthesis for Structure-Activity Exploration
To explore the structure-activity relationship (SAR) of this compound, medicinal chemists often synthesize a library of analogues by modifying different parts of the molecule. These modifications can be broadly categorized into changes on the N-phenylacetamide moiety and substitutions on the 3-methoxyphenyl ring.
Modifications on the N-phenylacetamide Moiety
The N-phenylacetamide portion of the molecule offers several sites for chemical modification. These include substitution on the phenyl ring, alteration of the amide bond, and changes to the methylene (B1212753) bridge.
N-Phenyl Ring Substitutions:
Introducing various substituents onto the N-phenyl ring can significantly impact the biological activity of the compound by altering its electronic and steric properties, as well as its ability to form hydrogen bonds. A range of substituted anilines can be used in the synthetic routes described in section 2.1 to generate a diverse set of analogues.
For example, the synthesis of N-(substituted phenyl)-2-(substituted phenoxy) acetamide derivatives has been reported, where the N-phenyl ring bears substituents such as nitro and methoxy (B1213986) groups. rjptonline.org The synthesis of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide is another example of a complex modification on the N-phenylacetamide moiety. nih.gov
Amide Bond Modifications:
Alkylation of the amide nitrogen is a common derivatization strategy. N-substituted 2-phenylacetamides can be alkylated under various conditions, including the use of alkylating agents such as diethyl sulphate or benzyl (B1604629) chloride in the presence of a base. researchgate.net This modification can influence the compound's conformation and its ability to act as a hydrogen bond donor.
The following table provides examples of possible modifications on the N-phenylacetamide moiety:
| Modification Type | Example of Reagent/Precursor | Resulting Structure |
| N-Phenyl Ring Substitution | 4-Nitroaniline, 4-Methoxyaniline | 2-(3-methoxyphenyl)-N-(4-nitrophenyl)acetamide, 2-(3-methoxyphenyl)-N-(4-methoxyphenyl)acetamide |
| N-Alkylation | Diethyl sulphate, Benzyl chloride | N-ethyl-2-(3-methoxyphenyl)-N-phenylacetamide, N-benzyl-2-(3-methoxyphenyl)-N-phenylacetamide |
| N-Acylation | Acetic anhydride | N-acetyl-2-(3-methoxyphenyl)-N-phenylacetamide |
This table is illustrative of potential derivatization strategies based on general organic synthesis principles and published literature on related compounds. rjptonline.orgresearchgate.net
Substitutions and Heterocyclic Incorporations on the 3-Methoxyphenyl Ring
The 3-methoxyphenyl ring is another key area for structural modification to probe SAR. These modifications can range from simple substitutions on the aromatic ring to the complete replacement of the phenyl ring with a heterocyclic bioisostere.
Aromatic Ring Substitutions:
Introducing additional substituents on the 3-methoxyphenyl ring can modulate the electronic and lipophilic properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the existing methoxy and acetamidomethyl groups must be considered. Alternatively, substituted 3-methoxyphenylacetic acid precursors can be synthesized and carried through the amidation routes.
Heterocyclic Bioisosteres:
Bioisosteric replacement of the phenyl ring with a heterocycle is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. openaccessjournals.com For instance, the phenyl ring could be replaced by a pyridine (B92270) or pyrimidine (B1678525) ring. The synthesis of such analogues would involve starting with the corresponding heterocyclic acetic acid derivative.
For example, the synthesis of 2-, 3-, and 4-(2-methoxyphenyl)pyridines has been achieved through cross-coupling reactions, indicating the feasibility of preparing pyridyl analogues of 3-methoxyphenylacetic acid. researchgate.net Similarly, the synthesis of N-pyrimidinyl-2-phenoxyacetamides has been reported, demonstrating the incorporation of a pyrimidine ring in a similar scaffold. nih.gov
The following table outlines potential modifications on the 3-methoxyphenyl ring:
| Modification Type | Example of Precursor | Resulting Structure |
| Aromatic Substitution | 4-Hydroxy-3-methoxyphenylacetic acid | 2-(4-hydroxy-3-methoxyphenyl)-N-phenylacetamide |
| Heterocyclic Bioisostere | (3-Methoxypyridin-2-yl)acetic acid | 2-(3-methoxypyridin-2-yl)-N-phenylacetamide |
| Heterocyclic Bioisostere | (5-Methoxypyrimidin-2-yl)acetic acid | 2-(5-methoxypyrimidin-2-yl)-N-phenylacetamide |
This table provides hypothetical examples of derivatization based on the principles of bioisosterism and the synthesis of related heterocyclic compounds. openaccessjournals.comresearchgate.netnih.gov
In Vitro Biological Activity Profiling and Mechanistic Studies of 2 3 Methoxyphenyl N Phenylacetamide and Its Analogs
Enzyme Inhibition Profiles
Lipoxygenase Inhibition, with a Focus on 15-Lipoxygenase-1
Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of inflammatory mediators such as leukotrienes. nih.govresearchgate.net Consequently, the inhibition of these enzymes, particularly 5-LOX and 15-LOX, is a significant strategy in the development of anti-inflammatory drugs. nih.govnih.gov While specific inhibitory data for 2-(3-methoxyphenyl)-N-phenylacetamide against 15-Lipoxygenase-1 is not extensively detailed in the reviewed literature, studies on related structures and broader classes of compounds containing acetamide (B32628) and phenyl moieties have shown notable activity.
For instance, a series of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives were evaluated for their activity against both cyclooxygenase (COX) and lipoxygenase, with one compound exhibiting an IC50 value of 0.56 μM against LOX. nih.gov Another study on N-(α-acetamidocinnamoyl)arylhydrazone derivatives, which incorporate an acetamide group, found significant anti-inflammatory effects linked to LOX inhibition. nih.gov These findings suggest that the N-phenylacetamide scaffold is a promising framework for designing novel lipoxygenase inhibitors. The inhibitory potential is often influenced by the nature and position of substituents on the phenyl rings.
Table 1: Lipoxygenase Inhibitory Activity of Selected Analogs Data for specific analogs of this compound were not available in the provided search results. The table below represents data for compounds with related structural motifs.
| Compound/Derivative Class | Enzyme Target | IC50 (μM) |
|---|---|---|
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative | LOX | 0.56 nih.gov |
| 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivative | 15-LOX | 1.8 nih.gov |
| 1-phenylbut-2-yn-1-ol analogue | 5-LOX | 8 nih.gov |
Cholinesterase Inhibition, including Acetylcholinesterase and Butyrylcholinesterase
Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Various derivatives of acetamide have been synthesized and evaluated for their potential to inhibit these enzymes.
Research into novel N-thiazole substituted acetamide coumarin derivatives revealed compounds with potent to moderate activity against both AChE and BChE. nih.gov For example, specific derivatives showed IC50 values ranging from 2.00 to 29.63 µM for AChE and 17.92 to 34.93 µM for BChE. nih.gov Another study focused on a different series of substituted acetamide derivatives identified a compound with an IC50 value of 3.94 μM against BChE, which acted as a mixed-type inhibitor. nih.gov These studies underscore the potential of the acetamide scaffold in developing effective cholinesterase inhibitors.
Table 2: Cholinesterase Inhibitory Activity of Acetamide Analogs
| Compound Series | Enzyme Target | IC50 Range (μM) |
|---|---|---|
| N-Thiazole Substituted Acetamide Coumarin Derivatives | Acetylcholinesterase (AChE) | 2.00 - 29.63 nih.gov |
| Butyrylcholinesterase (BChE) | 17.92 - 34.93 nih.gov | |
| Substituted Acetamide Derivatives | Butyrylcholinesterase (BChE) | 3.94 (for most potent compound) nih.gov |
Sirtuin Inhibition, specifically SIRT2
Sirtuins are a class of NAD+-dependent deacetylases that are involved in numerous cellular processes, and their dysregulation is linked to diseases such as cancer and neurodegeneration. researchgate.netmdpi.com SIRT2, a predominantly cytoplasmic sirtuin, has emerged as a particularly interesting therapeutic target. researchgate.netmdpi.com
Several studies have identified N-phenylacetamide derivatives as potent and selective inhibitors of SIRT2. researchgate.netnih.gov Specifically, derivatives of N-(3-(phenoxymethyl)phenyl)acetamide and 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide have demonstrated significant SIRT2 inhibitory activity. researchgate.netuni.lu Structure-activity relationship (SAR) analyses have been conducted to optimize these scaffolds, leading to compounds with nanomolar potency. mdpi.com For instance, one optimized derivative of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide showed an IC50 value of 42 nM against SIRT2 with high selectivity. mdpi.com Crystallographic studies have revealed that these inhibitors can induce the formation of an enlarged hydrophobic pocket in the enzyme, mimicking the interactions of natural substrates. uni.lu
Table 3: SIRT2 Inhibitory Activity of N-Phenylacetamide Analogs
| Compound Class | Enzyme Target | IC50 (nM) | Selectivity Profile |
|---|---|---|---|
| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative | SIRT2 | 42 mdpi.com | High selectivity over other sirtuins mdpi.com |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. taylorandfrancis.comresearchgate.net
Research has shown that conjugating the N-phenylacetamide moiety with sulfonamides can lead to potent carbonic anhydrase inhibitors. nih.gov In one study, new series of isatin N-phenylacetamide based sulfonamides were synthesized and evaluated against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov One particular derivative showed a highly effective inhibition profile against hCA I and hCA II with Ki values of 45.10 nM and 5.87 nM, respectively. nih.gov The same compound also demonstrated significant inhibition of the tumor-associated isoform hCA XII, with a Ki of 7.91 nM, comparable to the standard inhibitor Acetazolamide. nih.gov
Table 4: Carbonic Anhydrase Inhibitory Activity (Ki, nM) of an Isatin N-phenylacetamide Sulfonamide Analog
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| Derivative 2h | 45.10 nih.gov | 5.87 nih.gov | - | 7.91 nih.gov |
Protein Tyrosine Phosphatase Inhibition (e.g., PTP1B, CDC25B)
Protein tyrosine phosphatases (PTPs) are critical signaling enzymes that dephosphorylate tyrosine residues on proteins. Overactivity of specific PTPs, such as Protein Tyrosine Phosphatase 1B (PTP1B) and Cell Division Cycle 25B (CDC25B), has been implicated in diseases like type 2 diabetes and cancer, respectively. researchgate.netmdpi.com
A study evaluating a series of 2,3-dioxoindolin-N-phenylacetamide derivatives found that these compounds possess potent inhibitory activity against both CDC25B and PTP1B. mdpi.com The most active compound, 2-(4-Chloro-2,3-dioxoindolin-1-yl)-N-phenylacetamide, displayed IC50 values of 3.2 µg/mL and 2.9 µg/mL against CDC25B and PTP1B, respectively. mdpi.com This dual inhibition suggests that the N-phenylacetamide scaffold could be a valuable starting point for the development of agents targeting diseases characterized by the overexpression of these phosphatases.
Table 5: PTP1B and CDC25B Inhibitory Activity of a 2,3-Dioxoindolin-N-phenylacetamide Analog
| Compound | Enzyme Target | IC50 (µg/mL) |
|---|---|---|
| 2-(4-Chloro-2,3-dioxoindolin-1-yl)-N-phenylacetamide | CDC25B | 3.2 mdpi.com |
Kinase Inhibition (e.g., PIM-1 Kinase, Tyrosine Kinase)
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways and are prominent targets in cancer therapy. nih.govnih.gov The N-phenylacetamide structure has been incorporated into molecules designed as kinase inhibitors.
One study investigated phenylacetamide-1H-imidazol-5-one variants and found that the most potent compound demonstrated cytotoxic IC50 values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively. bohrium.com Mechanistic studies revealed that this compound did not primarily inhibit tubulin or Src kinase but instead downregulated several other kinases, including members of the BRK, FLT, and JAK families. bohrium.com It also suppressed signaling pathways involving ERK1/2, GSK-3α/β, and STAT2. bohrium.com
While direct inhibition data for this compound on PIM-1 kinase is not specified, the PIM kinase family is an attractive target in oncology. researchgate.net The broad kinase inhibitory profile of related phenylacetamide analogs suggests that this chemical class has the potential to be developed into inhibitors for various kinases, including PIM-1 and other tyrosine kinases. bohrium.com
Table 6: In Vitro Antiproliferative Activity of a Phenylacetamide-1H-imidazol-5-one Analog
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide | HCT116 (Colon Cancer) | 294 bohrium.com |
Other Pharmacological Activities Investigated in Related Analogs
Antidepressant Potential
The potential of phenylacetamide derivatives as antidepressant agents has been explored through various studies. Monoamine oxidase (MAO) enzymes are crucial in the degradation of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. nih.govnih.gov Inhibitors of these enzymes, particularly MAO-A, are effective in treating depression. nih.govmedchemexpress.com Research into novel MAO inhibitors is driven by the need to overcome the adverse effects associated with existing antidepressant medications. researchgate.net
Investigations into synthetic acetamide derivatives have shown that certain compounds exhibit significant antidepressant-like activity. nih.gov In preclinical models such as the Forced Swim Test (FST) and Tail Suspension Test (TST), which are widely used to screen for antidepressant drugs, specific derivatives have demonstrated a notable reduction in immobility time. nih.govjksus.org For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity in mice. nih.gov The most potent compound in that series proved to be more effective than standard drugs like moclobemide, imipramine, and fluoxetine at an optimal dose. nih.gov
The mechanism often involves the inhibition of MAO-A, which leads to an increase in the levels of monoamine neurotransmitters in the brain. nih.gov The structural features of these acetamide compounds, including the nature and position of substituents on the phenyl rings, play a critical role in their inhibitory potency and selectivity. drugbank.com
Antimicrobial Spectrum
Derivatives of N-phenylacetamide have been synthesized and evaluated for their potential as antimicrobial agents to combat the challenge of multi-drug resistant microbes. cbijournal.comnih.gov Studies have assessed their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. cbijournal.comnih.gov
The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For example, a series of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogues were tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. cbijournal.com Some of these compounds displayed moderate to good activity against the tested strains. cbijournal.com
Similarly, other research on related acetamide and carboxanilide structures has identified compounds with significant antimicrobial properties. nih.goviapchem.org For instance, certain 2-bromo-N-phenylacetamide and 2-chloro-N-phenylacetamide derivatives have shown strong antifungal activity against fluconazole-resistant Candida species, including activity against biofilms. researchgate.netscielo.br The presence of specific substituents, such as halogens or trifluoromethyl groups on the phenyl ring, has been noted to influence the antimicrobial spectrum and potency. nih.goviapchem.org
| Compound | S. aureus | C. albicans | C. parapsilosis | Reference |
|---|---|---|---|---|
| 2-chloro-N-phenylacetamide | - | 128-256 | 128-256 | scielo.br |
| 2-bromo-N-phenylacetamide | - | 256 | 128 | researchgate.net |
| Analog 7d | Good Activity | Good Activity | - | cbijournal.com |
| Analog 7i** | - | Good Activity | - |
Insect Repellent Efficacy
N,N-diethyl-2-phenylacetamide (DEPA) and its analogs have been investigated as insect repellents, particularly against mosquitoes like Aedes aegypti, a known vector for diseases such as dengue and chikungunya. dipterajournal.comnih.gov The effectiveness of these compounds is often compared to DEET (N,N-diethyl-3-methylbenzamide), which is a widely used active ingredient in commercial insect repellents. nih.gov
Studies have evaluated the protection time of various formulations containing DEPA analogs. In one study, a vanishing cream containing 20% of N,N-diethyl-2-(3-methoxyphenyl)-acetamide was found to protect human volunteers from the bites of Aedes aegypti for up to 5.5 hours. researchgate.netscirp.org The repellent activity is attributed to the active compound's ability to interfere with the insect's sensory mechanisms, preventing it from landing and biting. researchgate.netscirp.org The cosmetic acceptability and low skin irritation potential of these formulations are also important factors for their practical use. scirp.org
| Compound/Formulation | Concentration | Protection Time (Hours) | Reference |
|---|---|---|---|
| N,N-diethyl-2-(3-methoxyphenyl)-acetamide | 20% in vanishing cream | 5.5 | researchgate.netscirp.org |
| N,N-diethylphenylacetamide (DEPA) | 20% | ~5.3 | dipterajournal.com |
Potential for Alzheimer's Disease and Anti-COVID-19 Research
Alzheimer's Disease: A key pathological feature of Alzheimer's disease (AD) is the deficiency of the neurotransmitter acetylcholine. nih.govnih.gov A primary therapeutic strategy involves inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com Phenylacetamide derivatives have been explored as potential cholinesterase inhibitors. nih.goveuropeanreview.org The inhibition of these enzymes helps to maintain higher levels of acetylcholine in the brain, which can alleviate some of the cognitive symptoms of the disease. nih.gov
The efficacy of these inhibitors is measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. scielo.org.co The selectivity of an inhibitor for AChE over BChE is also a significant factor in drug design, as it can influence the side-effect profile. nih.govnih.gov Research has shown that structural modifications to the N-arylacetamide scaffold can significantly impact its inhibitory activity against both AChE and BChE. nih.gov
Anti-COVID-19 Research: The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. news-medical.netbiorxiv.org Inhibition of Mpro prevents the virus from processing its polyproteins into functional units, thereby halting its life cycle. nih.govresearchgate.net Computational and in vitro screening studies have been conducted to identify small molecules that can act as Mpro inhibitors. biorxiv.org
While direct research on this compound is limited in this area, the broader class of compounds with similar structural motifs has been part of the search for novel SARS-CoV-2 inhibitors. umassmed.edunih.gov The goal is to identify compounds that can effectively bind to the active site of the Mpro enzyme and block its function, thus providing a potential therapeutic option for COVID-19. nih.govresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Substituent Position and Electronic Nature on Biological Activities
The substitution pattern on the aromatic rings of phenylacetamide scaffolds plays a pivotal role in modulating their biological activity. The position (ortho, meta, or para) and the electronic properties (electron-donating or electron-withdrawing) of substituents can significantly alter the interaction of the molecule with its biological target.
Research on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the phenylacetamide core, reveals distinct trends. nih.gov Generally, substitutions at the 3-position (meta) of the phenylacetamide ring tend to result in higher affinity for both sigma-1 and sigma-2 receptors compared to substitutions at the 2- (ortho) or 4- (para) positions. nih.gov For several analogues with substituents like Cl, Br, F, NO2, and OMe, the selectivity for the sigma-1 receptor followed the trend of 3-position > 2-position ≈ 4-position. nih.gov
The electronic nature of the substituent is also a critical determinant of activity and selectivity.
Electron-donating groups , such as hydroxyl (-OH), methoxy (B1213986) (-OMe), or amino (-NH2), when substituted on the phenylacetamide ring, have been shown to result in moderate affinity for sigma-1 receptors but weak or negligible affinity for sigma-2 receptors. nih.gov This suggests that such groups can enhance selectivity for the sigma-1 subtype. The parent compound of the article, 2-(3-methoxyphenyl)-N-phenylacetamide, features a methoxy group in the meta position, a feature consistent with these findings for sigma receptor affinity.
Electron-withdrawing groups , particularly halogens (F, Cl, Br), generally increase the affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors, thereby reducing selectivity. nih.gov
Studies on other classes of compounds, such as hydroxynaphthanilides, also corroborate the principle that the biological activity is influenced by the lipophilicity and electronic properties of substituents on the anilide (N-phenyl) portion of the molecule. researchgate.net The shifts in electrochemical potential, which reflect electronic properties, have been successfully correlated with Hammett σ substituent constants, providing a quantitative measure of the electronic influence of meta- and para-substituted compounds. researchgate.net
The following table summarizes the influence of substituent position and nature on the sigma receptor binding affinity for a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs.
| Substituent | Position on Phenylacetamide Ring | General Effect on Sigma-1 Affinity | General Effect on Sigma-2 Affinity | Selectivity Trend for Sigma-1 |
|---|---|---|---|---|
| -Cl, -Br, -F, -NO2, -OMe | 3- (meta) | Higher Affinity | Higher Affinity | 3 > 2 ≈ 4 |
| Halogens (-F, -Cl, -Br) | Any | Maintained | Increased | Decreased |
| -OH, -OMe, -NH2 (Electron-donating) | Any | Moderate | Weak / Negligible | Increased |
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the phenylacetamide class of compounds, several key elements are considered crucial for target engagement.
Based on comparative studies of anticonvulsant agents, a common pharmacophoric pattern has been identified which includes:
An aromatic ring (like the phenyl or 3-methoxyphenyl (B12655295) group).
A nitrogen heteroatom, often part of an amide or other functional group.
At least one carbonyl group. kg.ac.rs
The this compound structure contains all these features: two phenyl rings (one with a methoxy substituent), a central acetamide (B32628) linkage containing both a nitrogen atom and a carbonyl group. This acetamide linker is critical, not just for connecting the two aryl moieties, but also for its hydrogen bonding capabilities. The N-H group can act as a hydrogen bond donor, and the C=O group can act as a hydrogen bond acceptor, both of which are common and critical interactions in ligand-receptor binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org These models translate the structural features of molecules into numerical descriptors and use them to derive a mathematical equation that can predict the activity of new, unsynthesized compounds.
For classes of compounds related to this compound, several QSAR studies have been successfully conducted. For instance, Hansch-type QSAR studies have been used to examine the influence of substitutions on the phenylacetamide aromatic ring on binding at sigma receptors. nih.gov Such models typically use physicochemical parameters like:
Lipophilic parameters (e.g., log P): Describes the hydrophobicity of the molecule, which influences its transport and binding.
Electronic parameters (e.g., Hammett constants): Quantify the electron-donating or -withdrawing ability of substituents.
Steric parameters (e.g., Taft parameters, molar refractivity): Describe the size and shape of the molecule or its substituents. ijnrd.org
In a QSAR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives, a statistically significant model revealed that substitutions with hydrogen bond acceptor groups on the phenyl ring had a favorable effect on the partition coefficient, a key property related to bioavailability. asianpubs.org Another QSAR analysis of acetamido-N-benzylacetamide derivatives as anticonvulsants established a model based on seven molecular descriptors, including the Wiener index, charge on specific atoms, and the number of hydrogen bond donors and acceptors. kg.ac.rs The success of this model provided statistical support for a proposed anticonvulsant pharmacophore. kg.ac.rs
The general process of developing a QSAR model involves selecting a dataset of compounds with known activities, calculating various molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using techniques like multiple linear regression (MLR), and validating the model's predictive power. semanticscholar.orgresearchgate.net The predictive ability of QSAR models is crucial for prioritizing the synthesis of new compounds, thereby saving time and resources in the drug discovery process. semanticscholar.org
The following table lists common descriptors used in QSAR modeling for phenylacetamide-related structures.
| Descriptor Type | Example Descriptors | Property Represented | Relevance |
|---|---|---|---|
| Lipophilic | log P, π | Hydrophobicity, partitioning | Membrane permeability, target binding |
| Electronic | Hammett constants (σ), Dipole moment, Atomic charges | Electron distribution, polarity | Electrostatic interactions with target |
| Steric | Molar Refractivity (MR), Taft's steric parameter (Es) | Molecular size and shape | Steric fit within the binding site |
| Topological | Wiener index, Kier shape indices (κ) | Molecular branching and connectivity | Overall molecular architecture |
Advanced Computational and Theoretical Investigations of 2 3 Methoxyphenyl N Phenylacetamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in predicting the binding mode of a ligand to the active site of a target protein.
Prediction of Ligand-Target Binding Modes
While specific molecular docking studies for 2-(3-methoxyphenyl)-N-phenylacetamide are not yet widely published, the biological activities of structurally related N-phenylacetamide derivatives suggest several potential protein targets. For instance, various N-phenylacetamide derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2) nih.govsemanticscholar.org.
Molecular docking simulations of analogous compounds into the active sites of these proteins can provide a hypothetical but informed prediction of the binding mode of this compound. For example, in the active site of COX-2, it is anticipated that the phenylacetamide moiety would anchor the molecule within the binding pocket through hydrogen bonding interactions, while the 3-methoxyphenyl (B12655295) group would likely occupy a hydrophobic pocket.
A hypothetical docking scenario is presented in the table below, illustrating potential interactions with key residues of a target protein, based on studies of similar compounds.
| Potential Protein Target | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | SER-530, TYR-355 | -8.5 to -9.0 |
| Carbonic Anhydrase II | HIS-94, HIS-96, THR-199 | -7.0 to -8.0 |
Analysis of Intermolecular Interactions at Active Sites
The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For this compound, these interactions would likely include:
Hydrogen Bonds: The amide group is a prime candidate for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within the active site.
Pi-Pi Stacking: The aromatic rings of the ligand can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions, further stabilizing the complex.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.
Electronic Structure and Molecular Reactivity Parameters (e.g., HOMO-LUMO Gap)
The electronic properties of this compound can be elucidated through DFT calculations. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Based on DFT studies of similar acetamide (B32628) derivatives, the following electronic properties for this compound can be inferred:
| Parameter | Calculated Value (eV) (Illustrative) | Significance |
| HOMO Energy | -6.5 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 | Energy of the lowest energy electron-accepting orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 | Indicates chemical reactivity and stability. |
These values are illustrative and would be confirmed by specific DFT calculations on the target molecule.
Conformational Landscape Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound reveals the energetically favorable spatial arrangements of its atoms. Due to the presence of rotatable bonds, the molecule can adopt various conformations. The most stable conformer is the one with the lowest energy. DFT calculations can be employed to determine the potential energy surface and identify the global minimum energy conformation, which is likely the bioactive conformation. The flexibility of the acetamide linker and the orientation of the phenyl and methoxyphenyl rings are key determinants of the conformational landscape.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
Negative Potential Regions: These are typically located around electronegative atoms like the oxygen of the carbonyl and methoxy (B1213986) groups. These regions are susceptible to electrophilic attack and are likely to be involved in hydrogen bond acceptance.
Positive Potential Regions: These are generally found around the hydrogen atoms, particularly the amide N-H group, indicating their propensity for nucleophilic attack and their role as hydrogen bond donors.
The MEP map provides a visual representation of the molecule's reactivity landscape, which is crucial for understanding its interactions with biological targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering a view of the dynamic motions and interactions of molecules over time.
Currently, there is a lack of published research specifically detailing the molecular dynamics simulations of this compound to investigate its binding stability and dynamic behavior within biological environments. While MD simulations are a standard and valuable method for studying protein-drug complexes and their interactions with biological targets, specific studies on this compound are not available in the reviewed scientific literature. General protocols for such simulations involve preparing and running simulations of protein-drug complexes to understand their interactions, which is broadly applicable for studying drug interactions with biological targets and biosensing enzymes.
Crystallographic and Solid-State Studies
The arrangement of molecules in the solid state dictates many of a compound's bulk properties. Crystallographic studies provide precise data on molecular geometry, packing, and intermolecular forces.
Specific crystallographic data for this compound, which would elucidate its precise crystal packing and intermolecular hydrogen bonding network, is not available in the current body of scientific literature.
However, studies on structurally related acetamide derivatives provide insights into the types of interactions that could be expected. For instance, the crystal structure of N-(2-methoxyphenyl)acetamide reveals that the amide group is not coplanar with the benzene ring. nih.gov In another related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is also twisted out of the plane of the phenyl ring. iucr.org In the solid state, molecules of these related compounds are often linked by various hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯π interactions, which collectively generate a three-dimensional structure. iucr.org For example, in 2-chloro-N-(4-methoxyphenyl)acetamide, N—H⋯O hydrogen bonds form infinite chains. researchgate.net
Direct Hirshfeld surface analysis of this compound has not been reported. This technique is used to visualize and quantify intermolecular interactions within a crystal.
For analogous compounds, Hirshfeld surface analysis has proven effective in detailing the contributions of various intermolecular contacts. In N-(2-methoxyphenyl)acetamide, the analysis indicates that the most significant contributions to crystal packing are from H⋯H (53.9%), C⋯H/H⋯C (21.4%), and O⋯H/H⋯O (21.4%) interactions. nih.gov Similarly, for 2-chloro-N-(4-methoxyphenyl)acetamide, C⋯H/H⋯C interactions were found to make the largest contribution to the surface area (33.4%). iucr.org In more complex indole derivatives containing an N-(3-methoxyphenyl)acetamide moiety, H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are also the predominant interactions. nih.gov These analyses typically generate two-dimensional fingerprint plots that visually detail the various intermolecular interactions responsible for the crystal packing. nih.govnih.gov
Future Research Directions and Translational Perspectives for 2 3 Methoxyphenyl N Phenylacetamide
Exploration of Novel Molecular Targets and Biological Pathways
The broad bioactivity of the phenylacetamide class suggests that 2-(3-methoxyphenyl)-N-phenylacetamide could modulate multiple biological targets. A crucial future direction is the comprehensive screening of this compound to identify its molecular targets and elucidate the pathways it affects.
Potential Therapeutic Areas for Investigation:
Neuropharmacology: Phenylacetamide derivatives have shown potential as antidepressant agents and sodium-channel blockers. nih.govnih.gov Future studies should investigate the interaction of this compound with targets like monoamine oxidase A (MAO-A), which is implicated in depression, and various voltage-gated sodium channels relevant to neuropathic pain and seizure disorders. nih.govnih.gov
Oncology: Various substituted acetamides have been explored for their anticancer properties. nih.govontosight.ai High-throughput screening against a panel of cancer cell lines, such as those for hepatocellular carcinoma, colon adenocarcinoma, and gastric carcinoma, could reveal potential cytotoxic or cytostatic effects. nih.gov Subsequent research could then focus on identifying specific targets, such as protein kinases (e.g., FLT1, KDR, PDGFR), which are often dysregulated in cancer. nih.gov
Inflammation and Pain: Novel phenylacetamide derivatives have been developed with analgesic and anti-inflammatory activities. googleapis.com Research into this compound could explore its effects on key inflammatory pathways, such as cyclooxygenase (COX) enzyme activity or cytokine production.
Infectious Diseases: The acetamide (B32628) scaffold has been incorporated into agents with antibacterial and antifungal properties. chemjournal.kzmdpi.comresearchgate.net Screening against pathogenic bacteria (e.g., Xanthomonas species) and fungi (Fusarium oxysporum) could uncover novel antimicrobial applications. chemjournal.kzmdpi.com
Cardiovascular and Metabolic Effects: Certain phenylacetamides act as selective alpha-1A adrenergic receptor antagonists, suggesting a potential role in cardiovascular regulation. nih.gov Additionally, the modulation of nitric oxide (NO) signaling pathways by related compounds indicates a possible mechanism for affecting smooth muscle relaxation and vascular tone that warrants investigation. mdpi.com
Development of Enhanced Synthetic Methodologies
The classical synthesis of this compound involves the coupling of 3-methoxyphenylacetic acid (or its activated derivative, like an acid chloride) with aniline (B41778). While effective, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes.
Key Areas for Synthetic Improvement:
Catalyst and Reagent Optimization: Standard amide formation often relies on coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of oxalyl chloride. acs.org Research into greener alternatives, including novel catalysts or biocatalytic methods (e.g., using immobilized lipases), could improve yields and reduce hazardous waste.
Process Intensification: Exploring flow chemistry for the synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processing.
Novel Starting Materials: Investigations into alternative precursors and synthetic pathways could provide more convergent and efficient routes. For instance, methods for synthesizing key intermediates, such as 2-chloro-N-substituted-acetamides, can be refined for higher yields and purity. nih.gov
Integrated Computational and Experimental Design for Rational Drug Discovery
Computational tools are indispensable for modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. nih.gov A synergistic approach combining computational modeling with experimental validation is a critical future direction for developing derivatives of this compound. compchemhighlights.org
Computational Strategies to Be Employed:
Molecular Docking and Virtual Screening: Once potential biological targets are identified (as in 6.1), molecular docking studies can predict the binding mode and affinity of this compound. These models can then be used for virtual screening of compound libraries to identify new derivatives with potentially higher activity. nih.gov
Pharmacophore Modeling and 3D-QSAR: Based on a series of active phenylacetamide analogs, a pharmacophore model can be developed to define the essential structural features required for biological activity. nih.gov This, combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, can guide the design of new compounds with enhanced efficacy. nih.gov
In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.
The following table summarizes computational techniques that have been applied to related compounds and could guide future research on this compound.
| Computational Technique | Application in Phenylacetamide Research | Potential for this compound |
| Pharmacophore Modeling | Development of robust models (e.g., DHHR) to identify key features for MAO-A inhibition. nih.gov | To define the essential structural features for a specific biological target and guide new designs. |
| Molecular Docking | Used to predict binding interactions of phenylacetamide derivatives with the active site of MAO-A. nih.gov | To predict binding modes and affinities to newly identified targets (e.g., kinases, ion channels). |
| 3D-QSAR | Employed to build predictive models for the antidepressant activity of a series of acetamide derivatives. nih.gov | To develop predictive models for optimizing potency and selectivity against a chosen target. |
| Hirshfeld Surface Analysis | Used to investigate intermolecular interactions within the crystal structure of chloro-N-phenylacetamide derivatives. iucr.org | To understand solid-state properties and guide formulation or crystallization studies. |
Preclinical Model Research and Further Biological Assessment
Following promising in vitro results and computational analysis, a comprehensive preclinical evaluation using appropriate animal models is essential to assess the in vivo efficacy and translational potential of this compound.
Essential Preclinical Assessments:
In Vivo Efficacy Models: The choice of animal model will depend on the therapeutic area identified. For example, antidepressant potential could be assessed using the forced swim test and tail suspension test in mice. nih.gov Anticancer efficacy could be evaluated in xenograft models using human cancer cell lines, such as Hep3B for hepatocellular carcinoma. nih.gov
Pharmacokinetic (PK) Studies: Determining the PK profile is crucial. Studies in rodents should evaluate oral bioavailability, plasma concentration over time, half-life, and major metabolic pathways. This will inform dosing regimens for further studies.
Mechanism of Action Studies: In vivo studies should be designed to confirm the mechanism of action. This could involve measuring target engagement (e.g., enzyme inhibition in tissue samples) or assessing downstream biomarkers (e.g., changes in neurotransmitter levels or inflammatory markers).
Initial Neurological and Behavioral Phenotyping: For CNS-active candidates, a preliminary assessment of motor coordination (e.g., rotarod test) and general behavior is necessary to identify potential off-target neurological effects. mdpi.com
The table below outlines potential preclinical models based on the known activities of related phenylacetamide scaffolds.
| Therapeutic Area | Potential Preclinical Model | Endpoint/Measurement |
| Depression | Forced Swim Test (FST) in mice nih.gov | Duration of immobility nih.gov |
| Depression | Tail Suspension Test (TST) in mice nih.gov | Duration of immobility nih.gov |
| Seizure Disorders | Maximal Electroshock (MES) test in mice mdpi.com | Seizure protection |
| Cancer | Human tumor xenograft models (e.g., Hep3B) nih.gov | Tumor growth inhibition nih.gov |
| Pain/Analgesia | Hot plate or tail-flick test in rodents | Nociceptive threshold |
| Inflammation | Carrageenan-induced paw edema in rats | Reduction in paw volume |
By systematically pursuing these future research directions, the scientific community can fully characterize the pharmacological profile of this compound and determine its potential as a lead compound for the development of new therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-methoxyphenyl)-N-phenylacetamide?
- Methodological Answer : The synthesis typically involves substitution and condensation reactions. For example, 2-chloro-N-phenylacetamide intermediates can be prepared via nucleophilic substitution of chloroacetamide with aniline derivatives under reflux conditions. Subsequent functionalization of the 3-methoxyphenyl group may employ Ullmann coupling or Suzuki-Miyaura cross-coupling for aryl introduction. Purification often involves column chromatography or recrystallization using ethanol .
- Key Reaction Conditions :
- Solvent: Toluene/water mixture (8:2) for azide substitution .
- Catalysts: Alkaline conditions (e.g., KOH) for substitution reactions .
- Temperature: Reflux (~110°C) for 5–7 hours .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and methoxy (C-O) vibrations (~1237 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons appear as a singlet at δ ~3.87 ppm; aromatic protons in the 3-methoxyphenyl group show splitting patterns between δ 6.87–7.57 ppm .
- ¹³C NMR : Carbonyl carbons resonate at δ ~168 ppm, with methoxy carbons at δ ~55 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 326 [M+1]) confirm molecular weight .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., HCl gas).
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal of toxic intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the methoxy position (e.g., 2-, 4-methoxy isomers) or replace the phenyl ring with heterocycles (e.g., pyridine) to assess bioactivity changes.
- Biological Assays : Test derivatives against target proteins (e.g., TRPM4 ion channels) using patch-clamp electrophysiology or cell viability assays (e.g., MTT in prostate cancer models) .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What mechanisms underlie the biological activity of this compound in cancer models?
- Methodological Answer :
- TRPM4 Inhibition : In prostate cancer, this compound derivatives block TRPM4 channels, reducing Ca²⁺ influx and inducing apoptosis. Validate via calcium imaging and Western blotting for apoptosis markers (e.g., caspase-3) .
- Cytotoxicity Screening : Use concentration-dependent assays (IC₅₀) in PC-3 or LNCaP cell lines, comparing with controls like docetaxel .
Q. How can conflicting pharmacological data from different assays be resolved?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., ATCC-certified), passage numbers, and culture conditions to minimize variability.
- Orthogonal Validation : Confirm TRPM4 inhibition using both electrophysiology and siRNA knockdown .
- Meta-Analysis : Compare results across studies (e.g., Alzheimer’s vs. cancer models) to identify context-dependent effects .
Q. What analytical challenges exist in assessing the purity of this compound, and how can they be mitigated?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect by-products (e.g., unreacted 3-methoxyphenyl precursors) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
- Quantification : Apply USP standards for acetamides, specifying limits for residual solvents (e.g., toluene ≤ 890 ppm) .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
